Product packaging for Chloropropanol(Cat. No.:CAS No. 94484-16-9)

Chloropropanol

Numéro de catalogue: B1252657
Numéro CAS: 94484-16-9
Poids moléculaire: 94.54 g/mol
Clé InChI: RZWHKKIXMPLQEM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Chloropropanol is a class of chlorohydrins in which one or more hydroxyl groups of glycerol are replaced by chlorine atoms, leading to isomers such as 3-monochloropropane-1,2-diol (3-MCPD) and 2-monochloropropane-1,3-diol (2-MCPD) . These compounds are recognized as significant process contaminants in various foods, particularly forming during the thermal processing and deodorization steps of vegetable oil refining . Their corresponding fatty acid esters and glycidyl esters (GEs) are of parallel concern due to their potential to release free chloropropanols and the genotoxic carcinogen glycidol during digestion . The primary research focus on chloropropanols stems from their documented nephrotoxicity and testicular toxicity in animal models, with 3-MCPD classified as a possible human carcinogen . Consequently, major food safety authorities like the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have established tolerable daily intake (TDI) levels . Research applications for chloropropanols include investigating their formation mechanisms from precursors like glycerol and chloride ions in complex food matrices , developing and refining analytical methods such as GC-MS or LC-MS following sample derivatization for their precise determination in foodstuffs , and exploring mitigation strategies to reduce their levels in processed foods, including the study of inhibitory effects of certain antioxidants . This product is supplied For Research Use Only. It is strictly intended for laboratory research purposes and is not for human consumption, diagnostic use, or therapeutic applications of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7ClO B1252657 Chloropropanol CAS No. 94484-16-9

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

94484-16-9

Formule moléculaire

C3H7ClO

Poids moléculaire

94.54 g/mol

Nom IUPAC

1-chloropropan-1-ol

InChI

InChI=1S/C3H7ClO/c1-2-3(4)5/h3,5H,2H2,1H3

Clé InChI

RZWHKKIXMPLQEM-UHFFFAOYSA-N

SMILES

CCC(O)Cl

SMILES canonique

CCC(O)Cl

Synonymes

1-chloro-1-propanol

Origine du produit

United States

Formation Mechanisms of Chloropropanols and Their Esters

Precursor Compounds and Their Roles in Chloropropanol Generation

The formation of chloropropanols and their esters is a complex process involving the reaction of chlorine sources with specific organic precursors present in food matrices.

Glycerol (B35011) and Acylglycerols as Primary Substrates

Glycerol and acylglycerols, including mono-, di-, and triglycerides, are identified as primary substrates in the formation of chloropropanols and their esters derpharmachemica.commdpi.comnih.govresearchgate.netagriculturejournals.czfood.gov.ukscispace.comagriculturejournals.cznih.gov. These compounds provide the propane (B168953) backbone for the this compound structure. In the presence of a chlorinating agent, the hydroxyl groups in glycerol or the acyl groups in acylglycerols can undergo substitution reactions leading to the formation of chlorinated propanols or their esters. Research indicates that both free glycerol and bound glycerol within acylglycerols can participate in these reactions derpharmachemica.commdpi.comnih.govscispace.com.

Studies using model systems have investigated the relative contribution of different glycerol-derived precursors to 3-MCPD formation. For instance, experiments heating mixtures of sodium chloride with various lipids and glycerol at 200°C for 30 minutes showed varying yields of 3-MCPD agriculturejournals.cz.

Influence of Chloride Ions (e.g., from Sodium Chloride, Hydrochloric Acid)

Chloride ions are essential reactants in the formation of chloropropanols mdpi.comresearchgate.netagriculturejournals.czagriculturejournals.czfoodstandards.gov.auftb.com.hrmdpi.com. The source of these chloride ions can vary, including naturally occurring chlorides in raw materials, added sodium chloride (salt) during food processing, or hydrochloric acid used in certain hydrolysis processes, such as the production of acid-hydrolyzed vegetable protein (acid-HVP) derpharmachemica.comagriculturejournals.czfoodstandards.gov.aufao.orgbelvitafood.com. The presence and concentration of chloride ions significantly influence the extent of this compound formation mdpi.commdpi.com. In acidic environments, hydrochloric acid can directly react with glycerol or acylglycerols mdpi.comnih.govscispace.com. In other food systems, particularly during thermal processing, chloride ions can react with lipid components, often facilitated by high temperatures derpharmachemica.commdpi.commdpi.com.

Phospholipids (B1166683) and Other Lipid Constituents

Beyond simple acylglycerols, other lipid constituents like phospholipids also serve as precursors for this compound formation derpharmachemica.commdpi.comnih.govresearchgate.netscispace.comagriculturejournals.czfao.orgbelvitafood.com. Phospholipids contain a glycerol backbone and can contribute to the pool of reactive substrates during processing, especially under conditions involving acid hydrolysis or high temperatures. Studies on acid-HVP production, for example, have shown that the hydrochloric acid reacts with residual lipids and phospholipids in the raw material, leading to this compound formation fao.orgbelvitafood.com.

Minor Precursors and Co-Reactants (e.g., allyl alcohol, sucralose, carbohydrates)

In addition to the primary precursors, other compounds present in food systems can act as minor precursors or co-reactants in this compound formation. These include allyl alcohol, sucralose, and carbohydrates researchgate.netresearchgate.netresearchgate.netnih.govfood.gov.uk. Allyl alcohol is an unstable compound that can be chlorinated researchgate.net. Sucralose, a chlorinated artificial sweetener, can undergo thermal degradation and release hydrogen chloride, which can then react with glycerol to form chloropropanols researchgate.net. Carbohydrates have also been identified as probable precursors during heat processing researchgate.netnih.gov.

Research Findings on Precursor Contribution

Model system studies provide insights into the relative efficiency of different precursors in forming 3-MCPD. One study heated mixtures of sodium chloride with various precursors at 200°C for 30 minutes, yielding the following average amounts of 3-MCPD:

PrecursorAverage 3-MCPD formed (µmole/mole)
Lecithin (B1663433)9.7
Diacylglycerols5.1
Glycerol4.7
Triacylglycerols3.1
Monoacylglycerols2.9

Data derived from search result agriculturejournals.cz.

This data suggests that phospholipids (represented by lecithin in this study) and diacylglycerols can be particularly effective precursors under these specific conditions.

Process-Induced Formation Pathways in Food Systems

The formation of chloropropanols and their esters is highly dependent on the processing conditions applied to food.

Thermal Treatment Conditions (e.g., deodorization, frying, baking, roasting)

Elevated temperatures encountered during various food processing methods are significant drivers for the formation of chloropropanols and their esters derpharmachemica.commdpi.comnih.govagriculturejournals.czfood.gov.ukagriculturejournals.czfoodstandards.gov.auftb.com.hrmdpi.comresearchgate.netresearchgate.netfood.gov.ukrsc.orgecronicon.net. Key thermal processes implicated include:

Deodorization: This step in edible oil refining, conducted at high temperatures (often above 200°C), is a major contributor to the formation of 3-MCPD esters and glycidyl (B131873) esters derpharmachemica.commdpi.comnih.govftb.com.hrresearchgate.netrsc.org. The high temperatures facilitate the reaction between acylglycerols and chloride ions or reactive chlorinated molecules derpharmachemica.commdpi.comnih.govftb.com.hr.

Frying: Frying, especially deep frying at high temperatures, can lead to the formation of chloropropanols derpharmachemica.comecronicon.net. The presence of fats and salt in foods subjected to frying contributes to this process derpharmachemica.com.

Baking: Baking, particularly of products containing fats and salt, can also result in this compound formation derpharmachemica.commdpi.comfoodstandards.gov.au. Studies on bread dough have shown that the reaction between glycerol and chloride ions during baking contributes to 3-MCPD formation mdpi.com.

Roasting: Roasting processes, such as coffee roasting, have been linked to the presence of chloropropanols derpharmachemica.com.

Other Thermal Processes: Other high-temperature processes like grilling, toasting, and microwaving have also been shown to produce elevated levels of 3-MCPD in certain foods derpharmachemica.comfoodstandards.gov.au.

The temperature and duration of thermal treatment are critical factors influencing the rate and extent of this compound formation mdpi.comnih.govagriculturejournals.czftb.com.hrmdpi.comresearchgate.netrsc.org. Higher temperatures generally lead to increased formation, although decomposition at very high temperatures can also occur, creating a dynamic equilibrium agriculturejournals.czmdpi.com.

Detailed Research Findings on Thermal Treatment

Research has explored the impact of specific thermal conditions on this compound formation. For example, studies on oil heating have shown that the content of 3-MCPD esters can increase rapidly at temperatures above 200°C, reaching a dynamic equilibrium where formation and decomposition occur simultaneously agriculturejournals.czmdpi.com. The presence of moisture can also influence the generation of 3-MCPD, with formation increasing up to a certain moisture content mdpi.com.

The mechanism of formation during thermal processing often involves the reaction of lipid components (glycerol or glycerolipids) with chloride ions derpharmachemica.com. This can occur through direct nucleophilic substitution or via the formation of cyclic acyloxonium ion intermediates from diacylglycerols, which are then opened by chloride ions to form diesters and monoesters of 3-MCPD derpharmachemica.comscispace.com.

Thermal ProcessKey Precursors InvolvedInfluencing FactorsPrimary this compound Forms
DeodorizationAcylglycerols, Chloride ionsTemperature, Time3-MCPD esters, Glycidyl esters
FryingFats (Glycerol, Acylglycerols), Salt (Chloride ions)Temperature, Time, Moisture, Food Composition3-MCPD, 3-MCPD esters
BakingGlycerol, Chloride ions, FatsTemperature, Time, Moisture, pH3-MCPD
RoastingLipids, Chloride ionsTemperature, Time3-MCPD

Information compiled from multiple search results.

Acid-Catalyzed Hydrolysis Reactions

Acid-catalyzed hydrolysis plays a significant role in the formation of chloropropanols, particularly in processes involving acid hydrolysis of proteins or other food components. In the presence of hydrochloric acid, glycerol and acylglycerols can react to form chloropropanols. derpharmachemica.commdpi.comunito.itagriculturejournals.cz This reaction can proceed via nucleophilic substitution of hydroxyl or acyl groups by chloride ions. derpharmachemica.comunito.it Another proposed pathway involves the formation of cyclic acyloxonium ion intermediates from diacylglycerols, which are then opened by chloride ions to yield diesters and monoesters of 3-MCPD. derpharmachemica.com

In the context of acid-hydrolyzed vegetable protein (HVP) production, the reaction of hydrochloric acid with residual vegetable oil is a known source of 3-MCPD. unito.itmdpi.com The raw materials for HVP production, containing HCl, triacylglycerols, phospholipids, and glycerol, serve as precursors. unito.itnih.gov

Enzyme-Mediated Ester Hydrolysis (e.g., Lipase (B570770) Activity)

Enzyme-mediated hydrolysis, particularly by lipases, is crucial for the release of free chloropropanols from their esterified forms. mdpi.comresearchgate.netagriculturejournals.cz this compound esters, such as 3-MCPD esters, can be hydrolyzed by lipases present in the digestive system or by microbial lipases. mdpi.comresearchgate.netagriculturejournals.czagriculturejournals.cz This hydrolysis is significant because the toxicological profile of this compound esters is believed to depend heavily on the rate at which they are hydrolyzed to release the free chloropropanols. bezpecnostpotravin.cz

In vitro studies simulating the human gastrointestinal tract have shown that 3-MCPD esters are suitable substrates for intestinal lipases. researchgate.net 3-MCPD monoesters have been shown to be rapidly converted to 3-MCPD by lipase activity, while the hydrolysis of diesters is slower. researchgate.net

Enzymatic methods are also being explored for the mitigation of chloropropanols, involving the conversion of 3-MCPD and its esters into less toxic substances like glycerol using bacterial enzymes. mdpi.comnih.govresearchgate.net

Nucleophilic Substitution and Dehydrohalogenation Reactions

Nucleophilic substitution reactions are fundamental to the formation of chloropropanols. The reaction can involve the direct nucleophilic attack of a chloride anion on a carbon atom of glycerol or an acylglycerol, replacing a hydroxyl or ester group. derpharmachemica.comacs.orgresearchgate.netresearchgate.netresearchgate.net This is particularly relevant in the formation of 3-MCPD esters from acylglycerols in the presence of a chlorine source. acs.orgresearchgate.net

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate, typically resulting in the formation of an alkene. wikipedia.org While dehydrohalogenation is not a primary mechanism for the formation of chloropropanols themselves from their precursors in most contexts discussed (which involve the addition of chlorine), it is a reaction that chloropropanols or related halogenated propanes can undergo. For example, chlorohydrins can undergo dehydrochlorination to form epoxides. wikipedia.orgfood.gov.uk 1,2-dichloropropane (B32752) can undergo dehydrohalogenation to form 1-chloro-l-propene. europa.eu This type of reaction is industrially used to produce propylene (B89431) oxide from propylene chlorohydrin. wikipedia.org

Formation in Non-Food Matrices and Industrial Processes (e.g., paper manufacturing)

Chloropropanols are not exclusively found in food; they can also be present in non-food matrices and are formed during various industrial processes. A notable example is their formation in paper manufacturing, particularly in paper products intended for food contact. nih.govgalab.commdpi.comnih.gov

The primary source of chloropropanols like 3-MCPD and 1,3-DCP in paper products is the hydrolysis of polyamide epichlorohydrin (B41342) (PAE) resin, which is commonly used as a wet-strength agent in pulp manufacturing. nih.govgalab.commdpi.comnih.govmdpi.com Epichlorohydrin, a raw material for PAE, can hydrolyze to form 3-MCPD and 1,3-DCP. nih.govgalab.comnih.govmdpi.com These chloropropanols can then migrate from the paper packaging into food. nih.govgalab.comnih.gov

Other sources of chlorinated organic compounds in paper materials include those introduced through various additives and the presence of chlorinated substances in the paper production system, potentially entering the material via adsorption. mdpi.comnih.govmdpi.com Chlorine bleaching in paper production can also lead to the formation of chloropropanols. mdpi.comnih.govmdpi.com

Kinetics and Thermodynamics of this compound Formation

The kinetics and thermodynamics of this compound formation are influenced by several factors, including temperature, time, and the concentration of precursors. Elevated temperatures during food processing, such as those used in oil refining (deodorization), baking, roasting, and toasting, significantly promote the formation of chloropropanols and their esters. mdpi.comovid-verband.demdpi.comagriculturejournals.czbezpecnostpotravin.cz The rate of 3-MCPD ester formation increases with temperature. acs.org

Studies have investigated the influence of factors like sodium chloride and water content on the yield of 3-MCPD. agriculturejournals.cz The presence of chloride ions and lipids is crucial for 3-MCPD formation during heat processing. derpharmachemica.commdpi.commdpi.com

While specific detailed kinetic and thermodynamic parameters (like rate constants or activation energies) for all formation pathways in various matrices are complex and depend on the specific conditions, the general trend indicates that higher temperatures and longer processing times, in the presence of precursors, lead to increased this compound formation. mdpi.comovid-verband.demdpi.comagriculturejournals.cz

Isomer-Specific and Enantiomeric Formation Pathways

Chloropropanols like 3-MCPD can exist as enantiomers (R and S forms) due to the presence of a chiral center. The formation pathways can influence the resulting isomeric and enantiomeric distribution.

In protein hydrolysates produced by hydrochloric acid hydrolysis, 3-MCPD is typically found as a racemic mixture, meaning both (R)-3-MCPD and (S)-3-MCPD are present in equimolar concentrations. derpharmachemica.comagriculturejournals.czagriculturejournals.czresearchgate.net This suggests that the formation mechanism in this context does not favor one enantiomer over the other.

The distribution of 3-MCPD and 2-MCPD isomers formed from glycerol and HCl is approximately in a 2:1 ratio, which is attributed to the statistical substitution of the two primary hydroxyl groups and one secondary hydroxyl group of glycerol by the chloride anion. agriculturejournals.cz However, when formed from acylglycerols, the ratio of 3-MCPD to 2-MCPD can be influenced by steric and electronic effects of the ester group, which may direct the nucleophilic attack of the chloride anion to the CH2 carbon atom, favoring 3-MCPD formation. agriculturejournals.czagriculturejournals.cz

Studies on the formation of 3-MCPD esters from tri- and diacylglycerols have also indicated that the formation can be regioselective, favoring the sn-1(3) position of the glycerol backbone. acs.org

Theoretical and Computational Modeling of Formation Mechanisms

Theoretical and computational modeling techniques, such as Density Functional Theory (DFT), are employed to gain a deeper understanding of the molecular reaction mechanisms involved in this compound formation. researchgate.net These methods can help elucidate the transition states, energy barriers, and reaction pathways that are difficult to study experimentally.

Computational simulations have been used to explore the formation pathways of 3-MCPD esters. researchgate.net Studies combining simulated processing conditions with computational modeling have suggested that direct nucleophilic substitution reactions are likely pathways for the formation of 3-MCPD esters. researchgate.net Modeling can also help assess the feasibility of different proposed mechanisms, such as those involving cyclic acyloxonium ion intermediates or epoxide rings. acs.orgresearchgate.netresearchgate.net

These computational approaches provide valuable insights into the complex chemical reactions leading to the formation of chloropropanols and their esters, complementing experimental findings and aiding in the development of mitigation strategies.

Analytical Methodologies for Chloropropanol and Ester Determination

Challenges in Chloropropanol Derivative Analysis

Analyzing this compound derivatives presents several challenges due to their diverse nature and structural complexity. mdpi.comresearchgate.net Chloropropanols themselves are highly polar and have relatively low molecular weights. gavinpublishers.com Their esters, on the other hand, are less polar. This difference in polarity affects their behavior during extraction and chromatographic separation. Additionally, the low molecular weight of chloropropanols can make it difficult to distinguish their mass spectrometry target ions from background noise. derpharmachemica.com The presence of a wide variety of derivatives and the potential for interconversion or transformation reactions during harsh chemical treatments in some analytical protocols can also affect the accuracy of the analysis. researchgate.net

Sample Preparation Techniques

Effective sample preparation is a critical step in the analysis of chloropropanols and their esters, aiming to extract the target analytes from the complex matrix, remove interfering substances, and concentrate the analytes to achieve the required sensitivity. upertis.ac.id

Extraction Methods

Various extraction methods are employed depending on the sample matrix. For solid samples, cold water immersion is recognized as an effective method for extracting this compound from solids like paper materials. mdpi.com However, studies have also explored the use of organic solvents such as methanol, ethanol, and formaldehyde (B43269) solutions to enhance the extraction efficiency from solid matrices. mdpi.comresearchgate.net For instance, adding a certain amount of formaldehyde solution has been shown to increase the leaching amount of this compound from pulp. mdpi.comresearchgate.net Other conventional methods for 3-MCPD extraction involve the use of solvents like ethers, ethyl acetate, dichloromethane, or a mixture of acetone (B3395972) with hexane. researchgate.net Pressurized liquid extraction (PLE) has also been utilized, sometimes combined with in situ derivatization for improved efficiency. researchgate.netnih.gov For aqueous samples, extraction with organic solvents like methylene (B1212753) chloride at neutral pH can be performed using techniques such as separatory funnel extraction, continuous liquid-liquid extraction, or solid-phase extraction. epa.gov

Clean-up and Concentration Strategies

Following extraction, clean-up and concentration steps are often necessary to remove matrix interferences that could affect the analytical signal and to increase the concentration of the target analytes. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. mdpi.comlibretexts.org SPE utilizes a solid adsorbent material to selectively retain the analytes or matrix components. libretexts.org Different strategies can be employed in SPE, such as retaining the analytes while the matrix passes through, or retaining the matrix interferences while the analytes elute. libretexts.org Adsorbents like alumina, Florisil, and silica (B1680970) gel are commonly used in SPE clean-up procedures for chloropropanols. researchgate.netepa.gov Dispersive solid-phase extraction (d-SPE) is another approach used for sample clean-up. mdpi.com

Derivatization Approaches for Enhanced Detection and Chromatography

Derivatization is a crucial step in the analysis of chloropropanols, particularly when using GC-based techniques. derpharmachemica.comgavinpublishers.com Chloropropanols are polar compounds, and derivatization converts them into more volatile and less polar derivatives, which improves their chromatographic behavior and enhances detection sensitivity, especially in mass spectrometry. derpharmachemica.comgavinpublishers.comftb.com.hr Derivatization can also help in distinguishing target ions from background noise by increasing the molecular weight of the analytes. derpharmachemica.com

Several derivatization reagents have been employed for chloropropanols. Commonly used reagents include phenylboronic acid (PBA), heptafluorobutyrylimidazole (HFBI), and heptafluorobutyric acid anhydride (B1165640) (HFBA). derpharmachemica.comresearchgate.netd-nb.info PBA is often used for derivatizing diols like 3-MCPD, forming cyclic derivatives, but it is not suitable for compounds like 1,3-DCP which lack the vicinal diol structure. researchgate.netresearchgate.net HFBI and HFBA are frequently used for simultaneous analysis of different chloropropanols. d-nb.inforesearchgate.net Other reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) have been used for silylation, converting chloropropanols into trimethylsilyl (B98337) ethers. researchgate.netnih.govnih.gov The choice of derivatization reagent and optimal conditions depends on the specific chloropropanols being analyzed and the analytical technique used. nih.gov For instance, 1-trimethylsilylimidazole has been explored as a silylating agent for the simultaneous determination of 1,3-DCP, 2,3-DCP, and 3-MCPD by GC-MS. researchgate.net

Chromatographic and Spectrometric Techniques

Chromatographic and spectrometric techniques are essential for separating, identifying, and quantifying chloropropanols and their esters in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are widely used techniques for the analysis of chloropropanols and their derivatives. nih.govamazonaws.comresearchgate.netnih.gov GC provides high-resolution separation of volatile or semi-volatile compounds after appropriate sample preparation and derivatization. amazonaws.comthermofisher.com The separated analytes are then detected and identified by mass spectrometry based on their mass-to-charge ratio and fragmentation patterns. amazonaws.com GC-MS/MS, specifically utilizing tandem mass spectrometry, offers enhanced selectivity and sensitivity by employing multiple stages of mass analysis, which helps in reducing matrix interferences and improving the reliability of identification and quantification. gavinpublishers.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely adopted technique for the quantitative determination of chloropropanols and their esters, particularly in the direct analytical approach mdpi.comresearchgate.net. This method allows for the separate identification and quantification of individual 3-MCPD esters and GEs without the need for derivatization, which is often required in gas chromatography-mass spectrometry (GC-MS) methods liomicslab.cn. LC-MS/MS methods typically involve sample preparation steps such as solid-phase extraction (SPE) to separate the target analytes from complex food matrices mdpi.comacs.org. Extracts are then analyzed using LC-MS/MS, often employing electrospray ionization (ESI) acs.org.

LC-MS/MS has been successfully applied for the direct detection and quantification of 2-MCPD esters in edible oils. A validated method for 11 2-MCPD diesters and 3 2-MCPD monoesters in soybean, olive, and palm oils utilized a two-step SPE procedure followed by LC-MS/MS with ESI acs.org.

Supercritical Fluid Chromatography/Tandem Mass Spectrometry (SFC/MS)

Supercritical Fluid Chromatography (SFC) coupled with tandem mass spectrometry (SFC/MS or SFC-MS/MS) has emerged as an efficient technique for the rapid determination of this compound esters and GEs, particularly in vegetable oils chromatographyonline.comnih.gov. SFC utilizes supercritical carbon dioxide (SC-CO2) as the primary mobile phase, which is suitable for the separation of lipophilic compounds like MCPD esters chromatographyonline.comnih.gov. This approach offers advantages such as rapid analysis times and the potential for "dilute and shoot" methods, minimizing extensive sample preparation chromatographyonline.com.

Studies have demonstrated the capability of SFC-MS/MS or SFC-High-Resolution MS (SFC-HRMS/MS) to separate and quantify multiple 3-MCPD and 2-MCPD mono- and diesters in a single run chromatographyonline.comnih.govmostwiedzy.pl. The separation is influenced by factors such as column selectivity, the density of the supercritical CO2, the presence and position of hydroxyl groups, the number of unsaturated bonds, and the acyl chain length of the esters nih.govacs.org. Method performance characteristics obtained using SFC-HRMS/MS for the determination of 3-MCPD esters and GEs in vegetable oils have shown promising results, meeting regulatory performance criteria for recovery, LOQ, and repeatability chromatographyonline.com.

Advanced Detection Technologies (e.g., molecularly imprinted solid-phase extraction, fluorescence sensors)

Beyond conventional chromatographic techniques, advanced detection technologies are being explored for the analysis of chloropropanols. Molecularly Imprinted Polymers (MIPs) are materials engineered with specific recognition sites for target molecules, offering high specificity and selectivity researchgate.nettandfonline.com. MIPs can be used in solid-phase extraction (MISPE) to selectively extract chloropropanols from complex matrices, improving sample clean-up and enhancing the sensitivity of subsequent detection x-mol.netresearchgate.net.

Fluorescence sensors provide a rapid and visual approach for detecting specific analytes x-mol.netresearchgate.net. The combination of MISPE with fluorescence sensors has been investigated for the determination of 3-MCPD, particularly in challenging matrices like paper food contact materials x-mol.netresearchgate.net. This synergistic approach leverages the selective extraction capability of MIPs and the rapid response of fluorescence sensors to achieve sensitive and specific analysis x-mol.netresearchgate.net. For instance, a method combining MISPE with a switch-type fluorescent sensor for 3-MCPD in paper food contact materials demonstrated good linearity and a low detection limit x-mol.netresearchgate.net. Electrochemical sensors based on MIP-modified electrodes are also being developed for sensitive 3-MCPD detection acs.org.

Method Validation and Performance Metrics (e.g., Limits of Detection, Limits of Quantification, Linearity, Precision)

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable and accurate results demarcheiso17025.comeuropa.eulongdom.org. Key performance metrics evaluated during validation include Limits of Detection (LOD), Limits of Quantification (LOQ), linearity, and precision demarcheiso17025.comresearchgate.netchromatographyonline.com.

Limits of Detection (LOD): The lowest concentration of an analyte that can be detected, though not necessarily quantified researchgate.netchromatographyonline.com. For chloropropanols and their derivatives in food matrices, LODs can range from 1 to 100 µg/kg, depending on factors such as the food matrix, sample preparation, and analytical approach mdpi.com.

Limits of Quantification (LOQ): The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy researchgate.netchromatographyonline.com. LOQs for chloropropanols and their derivatives typically fall between 5 and 200 µg/kg mdpi.com. Regulatory guidelines, such as Commission Regulation 2019/2093, specify performance criteria for LOQ, for example, ≤ 100 μg of ester bound 3-MCPD or glycidol (B123203)/kg of oil for certain applications chromatographyonline.com.

Linearity: The ability of a method to yield test results directly proportional to the analyte concentration within a defined range demarcheiso17025.comchromatographyonline.com. Linearity is typically assessed by analyzing a series of standards at different concentrations chromatographyonline.com. A good linear range is essential for accurate quantification.

Precision: The closeness of agreement among individual test results when a homogeneous sample is analyzed repeatedly demarcheiso17025.comchromatographyonline.com. Precision is commonly evaluated through repeatability (short-term variability under identical conditions) and intermediate precision (variability under varying conditions within the same laboratory) demarcheiso17025.comchromatographyonline.com.

Validation studies for this compound analysis methods report these metrics. For example, a GC-MS method for 3-MCPD and 1,3-DCP analysis showed LODs in the ranges of 4.1810.56 ng/g and 1.063.15 ng/g, respectively, in various matrices researchgate.net. Another validated GC-MS method for 3-MCPD in duplex paper reported an LOD of 6.65 ppb and an LOQ of 22.15 ppb, with a linearity (R²) of 0.993 researchgate.net.

Here is a sample data table illustrating typical performance metrics from research findings:

Analyte(s)MethodMatrixLOD (µg/kg)LOQ (µg/kg)Linearity (R²)Recovery (%)Precision (RSD%)Source
3-MCPD, 1,3-DCPGC-MSVarious4.18-10.56 (ng/g), 1.06-3.15 (ng/g)---- researchgate.net
3-MCPDGC-MSDuplex Paper0.006650.022150.99383.00-114.13- researchgate.net
2-MCPD estersLC-MS/MSEdible Oils≤ 0.030 (diesters), ≤ 0.090 (monoesters)≤ 0.030 (diesters), ≤ 0.090 (monoesters)-72-1083-17 acs.org
3-MCPDEs, GEsSFC-HRMS/MSVegetable Oils-≤ 100 (ester bound)> 0.9970-125≤ 14.52 chromatographyonline.com
3-MCPDMISPE-Fluorescence SensorPaper FCM0.038 (µg/L)-Good99.16- x-mol.netresearchgate.net
3-MCPDElectrochemical SensorSoy Sauce3.8 x 10⁻¹⁸ mol L⁻¹-0.993995.0-106.4< 3.49 acs.org

Comparison of Direct and Indirect Analytical Approaches

The analysis of chloropropanols and their esters primarily employs two main approaches: direct and indirect methods mdpi.comtandfonline.comagrifoodscience.com.

Direct Analytical Approach: This approach involves the direct determination of intact this compound esters and GEs mdpi.comagrifoodscience.com. Techniques like LC-MS/MS and SFC/MS are commonly used in the direct method, allowing for the identification and quantification of individual ester species mdpi.comliomicslab.cnchromatographyonline.com. A key advantage is the ability to analyze the specific ester profiles, which can be important for understanding their formation and behavior in different food matrices. However, this approach can be challenging due to the wide variety of esters and the potential lack of commercially available standards for all species liomicslab.cn. Sample preparation often involves extraction and clean-up steps mdpi.comacs.org.

Indirect Analytical Approach: This approach involves the hydrolysis or transesterification of this compound esters and GEs to release the free chloropropanols (e.g., 3-MCPD, 2-MCPD) and glycidol mdpi.comtandfonline.comderpharmachemica.com. The released free compounds are then typically analyzed by GC-MS after derivatization to make them more volatile and detectable mdpi.comderpharmachemica.com. The indirect method provides the total concentration of ester-bound chloropropanols and glycidol, expressed as the free form agrifoodscience.comderpharmachemica.com. This approach is often preferred due to the availability of standards for the free chloropropanols and its good sensitivity tandfonline.comagrifoodscience.com. However, it does not provide information on the individual ester species and the hydrolysis/derivatization steps can introduce variability and potential artifacts liomicslab.cnderpharmachemica.com.

While indirect methods are widely used and offer good sensitivity, direct methods are valuable for studying the profile of this compound esters and for specific applications where individual ester information is required tandfonline.com. The choice between direct and indirect methods depends on the analytical objective, the food matrix, and the available resources tandfonline.com.

Innovations and Future Directions in Analytical Research

Analytical research into chloropropanols and their esters is continually evolving to address challenges such as improving sensitivity, specificity, speed, and sustainability mdpi.comtandfonline.comwikidata.org. Innovations are focused on developing more efficient sample preparation techniques, exploring novel detection mechanisms, and enhancing chromatographic separations.

Future directions in analytical research include:

Development of more selective and efficient sample preparation methods: Techniques like advanced solid-phase extraction materials, including MIPs, are being developed to improve the isolation of chloropropanols and their esters from complex food matrices, reducing matrix effects and enhancing sensitivity x-mol.netresearchgate.net.

Exploration of novel sensing platforms: The development of highly specific and sensitive sensors, such as fluorescence-based and electrochemical sensors, offers potential for rapid and on-site screening of chloropropanols x-mol.netresearchgate.netacs.org.

Advancements in chromatographic techniques: Continued development in techniques like SFC and ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry can improve separation efficiency and speed, allowing for the simultaneous analysis of a wider range of this compound derivatives chromatographyonline.comnih.gov.

Miniaturization and automation: The development of miniaturized analytical systems and automated procedures can lead to faster, more cost-effective, and high-throughput analysis of chloropropanols longdom.org.

Green analytical chemistry approaches: Research is also focusing on developing more environmentally friendly analytical methods, for example, by reducing the use of hazardous solvents chromatographyonline.comnih.govvulcanchem.com.

Improved methods for specific matrices: Tailoring analytical methods to specific and challenging food matrices remains an important area of research to ensure accurate and reliable results across a wide range of food products mdpi.com.

These innovations aim to provide more powerful and practical tools for monitoring chloropropanols and their esters in food, contributing to enhanced food safety and consumer protection tandfonline.comlongdom.org.

Occurrence and Distribution Patterns of Chloropropanols

Occurrence in Refined Vegetable Oils and Fats

Refined vegetable oils and fats are significant sources of chloropropanol esters, particularly 3-MCPD esters and GEs mdpi.comresearchgate.net. The refining process, especially the deodorization step which involves high temperatures, is primarily responsible for their formation mdpi.comsfa.gov.sgnih.govmdpi.com. Palm oil and palm kernel oil have been consistently reported to contain high levels of 3-MCPD esters and GEs compared to other vegetable oils mdpi.comresearchgate.netfda.govnih.gov. For instance, high middle bound (MB) values of 3-MCPD esters have been observed in palm oil/fat (2912 µg/kg) with a high incidence, followed by palm kernel oil (624 µg/kg) and coconut oil (608 µg/kg) mdpi.comresearchgate.net. Refined olive oil has also been shown to contain bound 3-MCPD researchgate.net.

Interactive Table 1: Occurrence of 3-MCPD Esters in Selected Refined Vegetable Oils

Vegetable OilReported 3-MCPD Ester Levels (µg/kg)Incidence (%)
Palm Oil/Fat2912>99
Palm Kernel Oil624100
Coconut Oil608100
Refined Olive OilVariedNot specified

Note: Data compiled from various studies and may represent different methodologies and sample sets.

The formation of 3-MCPD esters in vegetable oils is influenced by factors such as the oil extraction procedure, fruit quality, chloride concentration, heating temperature, and heating time during deodorization mdpi.com.

Presence in Thermally Processed Food Products

Thermally processed foods are another major category where chloropropanols and their esters are detected derpharmachemica.comresearchgate.net. High temperatures encountered during processes like baking, frying, roasting, and toasting contribute to their formation derpharmachemica.comsfa.gov.sg.

Baked Goods and Snacks: Baked cereal products such as bread, cakes, biscuits, and crackers can contain 3-MCPD researchgate.netresearchgate.net. The crust of bread has been found to have higher levels of 3-MCPD compared to the crumb researchgate.net. Snack foods have also shown high levels of MCPD esters, likely due to their oil content and the frying process mdpi.com.

Fried Potatoes: Fried potato products can contain 3-MCPD, with the frying oils absorbed being a primary source mdpi.com.

Roasted Meats: Roasted meats, including roasted pork and sausage, have been reported to contain chloropropanols like 1,3-DCP mdpi.com.

Toasts: Toasting bread can lead to increased levels of 3-MCPD, with the concentration rising proportionally to the degree of browning and the whole meal content derpharmachemica.com.

Interactive Table 2: Examples of this compound Occurrence in Thermally Processed Foods

Food CategorySpecific ExamplesThis compound(s) DetectedNotes
Baked Cereal ProductsBread crust, cakes, biscuits, crackers3-MCPDHigher levels in bread crust researchgate.net.
SnacksVariousMCPD estersLinked to oil content and frying mdpi.com.
Fried PotatoesPotato products3-MCPDPrimarily from absorbed frying oils mdpi.com.
Roasted MeatsRoasted pork, sausage1,3-DCPLevels can be higher than 3-MCPD mdpi.com.
Toasted BreadToast3-MCPDLevels increase with browning derpharmachemica.com.

Detection in Acid-Hydrolyzed Vegetable Proteins (HVPs) and Related Condiments

Acid-hydrolyzed vegetable protein (acid-HVP), a flavoring ingredient, was one of the first food sources where free 3-MCPD was identified derpharmachemica.comeuropa.euftb.com.hr. The acid hydrolysis process used in its production, particularly with hydrochloric acid, can lead to the formation of 3-MCPD derpharmachemica.comeuropa.euifst.org. Condiments such as soy sauce and oyster sauce, which may utilize acid-HVP or undergo acid treatment during manufacturing, have also been reported to contain 3-MCPD derpharmachemica.comeuropa.eunih.gov. While traditionally brewed soy sauces may have lower levels, some soy sauce samples from retailers have shown significant concentrations nih.gov.

Identification across Diverse Food Categories

Beyond oils, fats, and processed items, chloropropanols have been identified in a variety of other food categories mdpi.comderpharmachemica.comresearchgate.net.

Meat and Dairy: Chloropropanols have been detected in meat products and milk and dairy products, although levels of 2-MCPD were generally low in dairy products, meat, and fish mdpi.com. Certain types of fermented sausage, like salami, have been shown to contain 3-MCPD derpharmachemica.com.

Cereal Products: In addition to baked goods, other cereal-derived products can contain chloropropanols mdpi.comresearchgate.net.

Infant Formula: 3-MCPD esters have been found in infant formulas, a finding that has raised particular concern due to the vulnerability of infants mdpi.comfda.govbezpecnostpotravin.czresearchgate.net. The presence is often linked to the refined vegetable oils used in their formulation mdpi.comfda.gov.

Other Categories: Chloropropanols have also been detected in coffee, fried cheese, smoked foods, malt (B15192052) products, and certain sauces (excluding soy sauce) mdpi.comderpharmachemica.com.

Presence in Food Contact Materials

Chloropropanols can also migrate into food from certain food contact materials derpharmachemica.comeuropa.eu. Materials treated with polyamide epichlorohydrin (B41342) (PAE) wet-strength resins, commonly used in paper manufacturing, can contain chloropropanols like 3-MCPD and 1,3-DCP as residual substances from the production process mdpi.comsfa.gov.sgeuropa.eugalab.com. These materials include paper packaging, sausage casings, tea bags, and coffee filters mdpi.comderpharmachemica.comeuropa.eugalab.comresearchgate.net. Water-soluble chloropropanols can transfer from these materials into food, especially when in direct contact galab.com.

Interactive Table 3: Food Contact Materials as Potential Sources of Chloropropanols

Food Contact MaterialThis compound(s) Potentially PresentNotes
Paper Packaging3-MCPD, 1,3-DCPFrom wet-strength agents used in manufacturing mdpi.comsfa.gov.sggalab.com.
Sausage Casings3-MCPD, 1,3-DCPCan migrate from casings treated with PAE resins derpharmachemica.comeuropa.euresearchgate.net.
Tea Bags3-MCPD, 1,3-DCPMigration is possible from materials containing wet-strength agents mdpi.comresearchgate.net.
Coffee Filters3-MCPD, 1,3-DCPMigration is possible from materials containing wet-strength agents mdpi.comresearchgate.net.

Factors Influencing Occurrence Levels in Finished Products

The levels of chloropropanols and their esters in finished food products are influenced by a combination of factors related to raw materials, processing, and storage mdpi.comderpharmachemica.comresearchgate.net.

Processing Temperature and Time: High temperatures are a primary driver for the formation of 3-MCPD esters and GEs, particularly during the deodorization of oils and thermal processing of foods like baking and frying mdpi.comderpharmachemica.comsfa.gov.sgnih.govmdpi.comnih.gov. Longer processing times at high temperatures can also increase levels mdpi.comnih.gov.

Presence of Precursors: The availability of precursors such as diacylglycerols (DAGs), monoacylglycerols (MAGs), triglycerides, glycerol (B35011), and chloride ions is crucial for the formation of chloropropanols and their esters mdpi.comderpharmachemica.comifst.orgbezpecnostpotravin.cznih.govresearchgate.net. Higher levels of DAGs and MAGs in oil, for example, can correlate with increased 3-MCPD ester formation bezpecnostpotravin.cz. Chloride ions, which can be naturally present or added as salt, play a key role in the formation of 3-MCPD esters mdpi.comderpharmachemica.comifst.orgbezpecnostpotravin.cz.

Moisture Content: Low moisture conditions, often encountered during frying and baking, can favor the formation of 3-MCPD esters and GEs nih.gov.

pH: Acidic conditions and high temperatures can contribute to the formation of GEs mdpi.com.

Raw Material Quality and Type: The source and quality of raw materials, such as the type of vegetable oil used (e.g., palm oil typically having higher levels), and the presence of precursors in the raw ingredients, influence the final this compound content mdpi.comnih.govfda.govnih.gov.

Storage Conditions: Storage conditions can also play a role in the levels of these contaminants researchgate.net.

Migration from Food Contact Materials: As discussed, contact with certain packaging materials can lead to the migration of chloropropanols into food derpharmachemica.comeuropa.eugalab.com.

Interactive Table 4: Key Factors Influencing this compound Levels in Food

FactorInfluence on this compound LevelsRelevant Compounds
High Temperature ProcessingIncreases formation, especially during oil refining, baking, and frying.3-MCPD, Esters, GEs
Processing TimeLonger times at high temperatures can increase levels.3-MCPD Esters, GEs
Presence of Lipids/GlycerolProvides the backbone for this compound formation.3-MCPD, Esters, GEs
Presence of Chloride IonsEssential for the formation of 3-MCPD and its esters.3-MCPD, 3-MCPD Esters
Low Moisture ContentCan favor formation during thermal processing.3-MCPD Esters, GEs
Acidic ConditionsCan contribute to GE formation.GEs
Raw Material Type/QualityDifferent oils and ingredients have varying precursor levels, affecting final content.3-MCPD, Esters, GEs
Migration from PackagingCan introduce chloropropanols into food from contact materials.3-MCPD, 1,3-DCP

Mitigation and Reduction Strategies for Chloropropanol Formation

Pre-Processing Interventions for Raw Materials

Addressing the raw materials before they enter the main processing stream is a critical first step in minimizing chloropropanol formation. derpharmachemica.comkeypublishing.org

Control and Elimination of Chlorinated Components (e.g., washing crude oils/palm fruit pulp)

Chlorinated compounds in raw materials are significant precursors to 3-MCPD esters. keypublishing.orgsrce.hr These can originate from sources such as fertilizers (e.g., ammonium (B1175870) chloride and potassium chloride), irrigation water, and even organochlorine pesticides used during cultivation. srce.hr

Removing these chlorine-containing compounds before refining is an effective strategy. keypublishing.orgsrce.hr Washing crude palm oil with polar solvents like water or a water/alcohol mixture has been shown to reduce 3-MCPD and GE content. srce.hrftb.com.hr For instance, washing crude palm oil with water or water/ethanol mixtures can reduce 3-MCPD ester formation by 20-30%. keypublishing.org More significantly, washing the palm fruit pulp before oil extraction has demonstrated a substantial reduction, with one study observing a 95% reduction in ester content compared to unwashed deodorized palm oil. keypublishing.org Pre-washing crude oil with 10% deionized water at 70 °C for 20 minutes resulted in a 19% reduction in 2-MCPDE and a 22% reduction in 3-MCPDE in the final product. ftb.com.hr

Table 1: Reduction of 3-MCPD Esters through Washing Interventions

Material Washed Washing Medium Observed Reduction in 3-MCPD Esters Source
Crude Palm Oil Water/Ethanol 20-30% keypublishing.org
Crude Palm Oil Water or Water/Alcohol Mixture Reduction observed (specific percentage not always quantified) srce.hrftb.com.hr
Crude Palm Oil 10% Deionized Water (70°C, 20 min) 22% ftb.com.hr
Palm Fruit Pulp Water 95% (compared to unwashed) keypublishing.org

The removal of water-soluble chlorine through washing with polar solvents like non-chlorinated water or ethanol/water mixtures helps reduce 3-MCPD ester formation. keypublishing.org

Acidity Control of Raw Materials

The acidity of raw materials can influence the formation of chloropropanols. researchgate.net Acidic conditions, particularly in the presence of chloride ions and high temperatures, promote the formation of GEs. mdpi.comnih.gov

Controlling and reducing the acidity of raw materials can therefore contribute to lower this compound levels. researchgate.net Neutralizing the free acidity with caustic allows for lower deodorization temperatures, which in turn reduces ester formation. keypublishing.org Studies have indicated that high acidity, such as that from acid-activated bleaching earths, enhances the formation of 3-MCPD esters during deodorization. researchgate.net

Optimization of Raw Material Quality (e.g., free fatty acid content, diacylglycerol levels)

The composition of raw materials, specifically the levels of free fatty acids (FFAs) and diacylglycerols (DAGs), are important factors influencing this compound formation. nih.govkeypublishing.orgcabidigitallibrary.org DAGs, along with monoacylglycerols (MAGs) and triglycerides (TAGs), can act as precursors to 3-MCPD esters under deodorization conditions. mdpi.com GE is mostly formed from diacylglycerol under thermal conditions. mdpi.comnih.gov

Selecting raw materials with low concentrations of these precursors can lead to finished oils with lower levels of 3-MCPDE and GE. keypublishing.orgfao.org For example, palm oil typically contains higher levels of DAGs (6-10%) compared to other vegetable oils like rapeseed, sunflower, olive, and soybean oils (1-3%), which contributes to its higher potential for 3-MCPD ester formation. nih.govresearchgate.net Reducing the time between harvesting and crude palm oil production can help preserve the quality of the fruits and minimize the content of FFAs and acylglycerols, thereby reducing precursor levels. mdpi.com Lowering the levels of FFAs is also important, as lower FFA levels correlate with lower levels of 3-MCPD. cabidigitallibrary.org

In-Process Optimization during Food Manufacturing

Modifying the processing parameters during food manufacturing, particularly during the refining of edible oils, is a key strategy for reducing this compound formation. derpharmachemica.comnih.gov

Refining Process Modifications (e.g., water degumming, neutralization, bleaching with specific earths)

The refining process for edible oils typically involves steps such as degumming, neutralization, bleaching, and deodorization. mdpi.comgoogle.com Modifications to these steps can significantly impact the formation of chloropropanols. derpharmachemica.comnih.govresearchgate.net

  • Degumming: This step removes phospholipids (B1166683) and other mucilaginous materials. mdpi.com Water degumming is considered effective in lowering 3-MCPD ester levels, with reported reductions of up to 50%. nih.gov It can also help remove chloride-containing compounds from the oil system. mdpi.com Water degumming has been shown to result in lower 3-MCPDE levels compared to acid degumming using phosphoric acid. mdpi.comresearchgate.net One study showed 3-MCPDE concentrations of 0.75 mg/kg with water degumming versus 2.1 mg/kg with 0.02% phosphoric acid solution. researchgate.net Using milder and less acidic conditions during degumming, such as water degumming or using low concentrations of phosphoric or citric acid, can decrease 3-MCPDE formation. fao.org
  • Neutralization: This process removes FFAs. mdpi.com Using chemical refining, which includes a neutralization step, as an alternative to physical refining can help remove precursors like chloride and reduce FFAs, potentially allowing for lower deodorization temperatures. fao.org Neutralization of acidity prior to deodorization has been found effective in reducing 3-MCPD ester formation. researchgate.net Neutralization of oil has been shown to reduce 3-MCPD-E concentrations by 81% and Gly-E by 84%. researchgate.netnih.gov
  • Bleaching: This step removes color bodies and metal ions. mdpi.comnewfoodmagazine.com The type and acidity of bleaching earth used are crucial. researchgate.netnewfoodmagazine.com Acid-activated bleaching clays (B1170129), particularly those with high acidity, can enhance the formation of 3-MCPD esters during deodorization. researchgate.netresearchgate.net Using more pH-neutral clays reduces acidity and the potential for 3-MCPDE formation. fao.org Bleaching with natural bleaching earth has shown better 3-MCPDE reduction compared to acid-activated bleaching earth. researchgate.net Bleaching with synthetic magnesium silicate (B1173343) reduced the 3-MCPD-E concentration by 67%. researchgate.netnih.gov Applying activated bleaching earth during post-refining has also been shown to reduce GE in refined vegetable oils. fao.org
  • Table 2: Impact of Refining Modifications on this compound Ester Reduction

    Refining Step Modification Observed Reduction (Example) Source
    Degumming Water Degumming Up to 50% (3-MCPDE) nih.gov
    Degumming Water Degumming vs. Acid Degumming (0.02% H₃PO₄) 0.75 mg/kg vs. 2.1 mg/kg (3-MCPDE) researchgate.net
    Neutralization Process Application 81% (3-MCPD-E), 84% (Gly-E) researchgate.netnih.gov
    Bleaching Natural Bleaching Earth vs. Acid-Activated Bleaching Earth Lower 3-MCPDE with natural earth researchgate.net
    Bleaching Synthetic Magnesium Silicate 67% (3-MCPD-E) researchgate.netnih.gov
    Bleaching Activated Bleaching Earth (Post-refining) Reduction in GE observed fao.org

    Deodorization Parameter Adjustment (e.g., temperature, time, dual deodorization, short path distillation)

    Deodorization is often identified as the most critical step for the formation of 3-MCPD and GE due to the high temperatures involved (typically 200-260 °C). mdpi.comnih.govderpharmachemica.comcabidigitallibrary.orgnih.gov Adjusting the parameters of this process is a primary mitigation strategy. fao.orgfediol.eu

  • Temperature and Time: Lowering the deodorization temperature and reducing the processing time are effective ways to decrease the formation of GE and 3-MCPDE. fao.orggoogle.comfediol.euftb.com.hr GE formation becomes more significant at temperatures above 230 °C. fao.org While higher temperatures can remove FFAs more effectively, they also promote contaminant formation, requiring a balance. ftb.com.hrmyfoodresearch.com For example, deodorization at 180 °C resulted in lower GE levels compared to 230 °C, although FFA removal was less efficient at the lower temperature. myfoodresearch.com
  • Dual Deodorization: This involves using a combination of different temperatures and times. fao.orgmyfoodresearch.comresearchgate.net One approach is a longer deodorization time at a lower temperature followed by a shorter time at a higher temperature, or vice versa. myfoodresearch.com This can help reduce both 3-MCPD esters and GE. myfoodresearch.com
  • Short Path Distillation: This technique operates under very high vacuum pressure (e.g., <1 mbar) and can be used at comparatively lower temperatures (120-270 °C) than conventional deodorization. fao.orgresearchgate.netopenagrar.de This allows for the effective removal of volatile compounds while reducing the formation of heat-induced contaminants like 3-MCPDE and GE. researchgate.netopenagrar.de Studies have shown that using short path distillation can result in levels of 3-MCPDE and GE below detection limits. researchgate.net
  • Table 3: Impact of Deodorization Parameter Adjustment on this compound Ester Reduction

    Parameter Adjustment Observed Effect on Formation Source
    Temperature Lowering Temperature Decreased GE and 3-MCPDE formation fao.orggoogle.comfediol.euftb.com.hr
    Time Reducing Time Decreased GE and 3-MCPDE formation fao.orgfediol.eu
    Dual Deodorization Combination of temperatures and times Reduction in 3-MCPDE and GE myfoodresearch.comresearchgate.net
    Short Path Distillation Lower temperature, high vacuum (<1 mbar) Significant reduction, levels below detection limits reported fao.orgresearchgate.netopenagrar.de

    Optimizing deodorization parameters, including temperature, time, pressure, and steam stripping rate, is essential for minimizing this compound formation while maintaining oil quality. ftb.com.hraocs.org

    Application of Additives (e.g., antioxidants)

    The addition of certain additives, particularly antioxidants, has shown potential in mitigating the formation of chloropropanols, especially 3-MCPD esters and glycidyl (B131873) esters, during thermal processing of oils. Antioxidants are capable of mitigating the formation of free radicals that can contribute to the formation of 3-MCPD precursors. nih.gov

    Studies have investigated the inhibitory capacities of various antioxidants on 3-MCPD ester formation in model systems and oils. For instance, butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), tert-butyl hydroquinone (B1673460) (TBHQ), propyl gallate (PG), L-ascorbyl palmitate (AP), and α-tocopherol (VE) have been examined. acs.org TBHQ demonstrated the highest inhibitory capacity in both chemical and oil models, inhibiting 44% of 3-MCPD ester formation in rapeseed oil heated at 230 °C for 30 minutes. acs.org PG and AP also showed promising inhibitory effects, while BHT, BHA, and VE appeared to have weaker abilities. acs.org

    The effectiveness of antioxidants can be influenced by factors such as concentration, temperature, and heating time. For example, the inhibition rates of PG and VE decreased significantly with increasing temperature or heating time. acs.org Synergistic effects have also been observed when combining antioxidants. A combination of tocopherol and BHA was reported to be more effective in controlling the formation of MCPD esters and GE. colab.ws

    However, the practical application of adding adsorbents, enzymes, and antioxidants may be limited by the need for supplementary procedural steps. mdpi.com Some endogenous antioxidants naturally present in oils, such as squalene, have shown a clear promoting effect on the formation of 2- and 3-MCPD esters, highlighting the complex interplay of compounds during thermal processing. mdpi.com

    pH Control during Processing

    Controlling the pH during food processing is another strategy employed to reduce this compound levels. The formation and stability of chloropropanols, particularly 3-MCPD, are influenced by pH. ftb.com.hr

    In the production of acid-hydrolyzed vegetable protein (HVP) and related condiments like soy sauce, where hydrochloric acid treatment is used, chloropropanols can form through the acidic hydrolysis of residual lipids and phospholipids. foodstandards.gov.audgav.pt An alkaline treatment step can be applied after acid hydrolysis to degrade the formed chloropropanols. fao.org Raising the pH to 8–13 using food-acceptable alkalis such as potassium hydroxide, sodium hydroxide, ammonium hydroxide, or sodium carbonate, followed by heating, has been shown to reduce 3-MCPD levels. fao.org Higher pH and temperature generally require shorter processing times for effective degradation. fao.org Implementing an alkaline treatment during the manufacturing of acid-HVP has been shown to yield a final product with significantly lower 3-MCPD levels. dgav.pt

    Conversely, studies on wheat flour dough have shown that a drop in pH at high temperatures can inhibit the decay of 3-MCPD. researchgate.net The formation of 3-MCPD in dough occurred most readily in dry, full-recipe dough, and below 15% moisture, the exact moisture content was not critical. researchgate.net

    Post-Processing Removal Techniques from Final Products

    While preventing formation is the primary focus, techniques for removing this compound derivatives from final products have also been explored. Various adsorbents can be employed for this purpose. mdpi.com Zeolite and synthetic magnesium silicate have been reported to reduce MCPD esters. mdpi.com For example, treating refined soybean oil spiked with glycidol (B123203) esters with Magnesol R60™ was able to reduce levels significantly. mpob.gov.my However, the effectiveness of adsorbents can vary depending on the oil matrix and subsequent processing steps. mpob.gov.my Adsorbents might also impart an odor to the oil, potentially requiring further deodorization. mpob.gov.my

    Enzymatic approaches can also be used for the detoxification of edible oils from 3-MCPD contamination. derpharmachemica.com This involves the hydrolysis of 3-MCPD fatty acid esters by a lipase (B570770) to release free 3-MCPD, followed by enzymatic conversion to non-toxic glycerol (B35011). derpharmachemica.com A combination of halohydrin dehalogenase (HHD) and epoxide hydrolase (EH) has been shown to facilitate the removal of 3-MCPD to glycerol via glycidol. derpharmachemica.comcabidigitallibrary.org Enzyme-catalyzed interesterification has demonstrated high effectiveness in reducing 3-MCPD esters in extracted lipid samples, in some cases to undetectable limits. cabidigitallibrary.org However, enzymatic approaches can be costly and may alter the composition and properties of the oil substrate, leading to potential oil losses, which can limit their industrial viability. mpob.gov.my

    Other potential post-processing methods mentioned include washing the oil to remove polar compound precursors. maff.go.jp Water washing of crude palm oil has been shown to reduce chloride, which in turn reduces 3-MCPDE formation. colab.wsnih.gov Double washing bleach steps have also been shown to reduce levels of 3-MCPD ester, 2-MCPD ester, and GEs in refined palm oil. nih.gov

    Novel Technologies and Alternative Processing Methods (e.g., enzyme treatments)

    The exploration of novel technologies and alternative processing methods aims to minimize or prevent this compound formation by altering the processing conditions or introducing new treatment steps.

    Enzymatic processes have shown potential as a mitigation strategy, particularly in palm oil extraction, by operating under milder conditions compared to mechanical extraction, leading to a comparable performance in reducing 3-MCPD formation. mdpi.com Enzymatic degumming, utilizing phospholipase to degrade phospholipids, is an alternative to conventional degumming methods like water, acid, or dry degumming. mdpi.com

    Enzymatic hydrolysis of plant proteins has been introduced by the food industry as a measure to reduce this compound concentrations in savory flavors, offering an alternative to acid hydrolysis. researchgate.netagriculturejournals.cz

    Novel non-thermal food processing technologies, such as High Hydrostatic Pressure (HPP), Pulsed Electric Fields, Sonication, Ozonation, Irradiation, and Cold Plasma, are being explored to ensure food safety and improve quality while minimizing undesirable impacts, including the formation of processing contaminants. While HPP is considered a non-thermal technology, its combination with higher temperatures in pressure-assisted thermal processing (PATP) requires further research to understand its complex effects on chemical reactions, including the potential formation of toxic compounds. researchgate.netresearchgate.net

    Alternative processing methods that minimize high temperatures and the use of salts are also being investigated to reduce the formation of these contaminants. mdpi.com

    Research on the Interplay of Process Parameters for Mitigation Efficacy

    Research highlights that the formation of chloropropanols is influenced by a complex interplay of various process parameters. Understanding these interactions is crucial for developing effective mitigation strategies.

    Key factors influencing the synthesis of MCPD esters include chlorine ions, acylglycerols (such as mono- and diglycerides), temperature, and time. mdpi.com GE formation is primarily influenced by acidic conditions and high temperatures, mainly from monoglycerides (B3428702) and diglycerides. mdpi.com Studies have shown that the content of contaminants increases rapidly at temperatures above 200 °C, but a balance between formation and breakdown can be reached with increasing processing time. ftb.com.hr Temperature is often considered the most significant factor in the formation of 3-MCPDE and GE during deodorization, with duration also playing an important role as it represents the total thermal load. ftb.com.hr

    The type and amount of chlorine salts present significantly impact MCPD ester formation during frying. colab.ws Different chlorine salts result in varying levels of 2- and 3-MCPD ester formation. colab.ws

    The acidity of processing aids, such as bleaching earth, can also influence this compound formation. Acid-activated bleaching has been shown to reduce the pH of palm oil, leading to an elevation in 3-MCPD content. mdpi.com

    The initial quality of the raw material, including the levels of free fatty acids and acylglycerols (precursors to 3-MCPD formation), is also critical. mdpi.com Factors such as harvesting time, method, and storage conditions of fruits can influence precursor levels. mdpi.com

    Research on the interplay of parameters involves optimizing processing conditions. For example, fine-tuning parameters like water dosage, phosphoric acid dosage, degumming temperature, activation daily dose, and deodorization temperature can lead to a significant reduction in 3-MCPD ester content in refined palm oil while maintaining quality. nih.gov

    Studies also investigate the effects of combining different mitigation strategies and their synergistic effects on contaminant formation. colab.ws

    The complexity of this compound formation mechanisms, which may involve multiple pathways, necessitates considering different approaches in mitigation research. agriculturejournals.cz Understanding the influence of factors like lipase activity, pH, chloride concentration, temperature, and water activity in the food system is essential, particularly for lipase-catalyzed formation pathways. agriculturejournals.cz

    Research continues to explore the impact of changes in processing on the safety of foods, emphasizing the importance of understanding these complex interactions for effective mitigation. agriculturejournals.cz

    Mitigation StrategyKey Parameters/Factors InvolvedObserved Effects on this compound LevelsPotential Limitations
    Application of Additives Type and concentration of antioxidant (e.g., TBHQ, PG, AP, BHT, BHA, VE, rosemary extract)Inhibition of 3-MCPD ester and GE formation; effectiveness varies by antioxidant type and concentration. Some endogenous antioxidants may promote formation. acs.orgmdpi.comNeed for supplementary steps; effectiveness dependent on processing conditions; potential impact on product quality. mdpi.com
    pH Control pH level (especially alkaline conditions after acid hydrolysis); temperature; moisture contentAlkaline treatment (pH 8-13) degrades chloropropanols formed during acid hydrolysis. fao.org Lower pH and moisture can inhibit 3-MCPD decay. researchgate.netPotential impact on organoleptic qualities (flavor, taste). fao.org
    Post-Processing Removal (Adsorbents) Type of adsorbent (e.g., zeolite, synthetic magnesium silicate, Magnesol R60™); oil matrixReduction of MCPD esters and glycidol esters. mdpi.commpob.gov.myNeed for supplementary steps; potential odor imparted to oil; oil loss; effectiveness varies. mdpi.commpob.gov.my
    Post-Processing Removal (Enzymes) Type of enzyme (e.g., lipase, halohydrin dehalogenase, epoxide hydrolase); reaction conditionsHydrolysis of esters to free chloropropanols and subsequent conversion to glycerol; significant reduction of 3-MCPD esters. derpharmachemica.comcabidigitallibrary.orgHigh cost of enzymes; possible modification of oil composition; high oil losses; industrial viability concerns. mpob.gov.my
    Novel Technologies (Enzymes) Enzyme type (e.g., phospholipase); processing conditions (milder temperatures)Reduction of 3-MCPD formation during extraction; alternative to acid hydrolysis for protein processing. mdpi.comresearchgate.netagriculturejournals.czCost; potential impact on product characteristics.
    Novel Technologies (Non-thermal) High Hydrostatic Pressure (HPP), Pulsed Electric Fields, Sonication, Ozonation, Irradiation, Cold PlasmaPotential to reduce contaminant formation by avoiding high temperatures; effects in combination with heat (PATP) require more study. researchgate.netresearchgate.netLimited information on effects on specific contaminants like chloropropanols; requires further research. researchgate.netresearchgate.net
    Alternative Processing Methods Minimizing high temperatures and salt usageAims to reduce contaminant formation by addressing key precursors and reaction conditions. mdpi.comRequires significant changes to established processes; may impact product characteristics.
    Interplay of Process Parameters Temperature, time, presence of chlorine ions, acylglycerols, oil acidity, water content, metal ions, raw material quality, pHComplex interactions influence formation and degradation rates; optimizing combinations of parameters is key to mitigation. mdpi.commdpi.comftb.com.hrnih.govUnderstanding complex interactions requires detailed research and modeling.

    Environmental Fate and Degradation of Chloropropanols

    Abiotic Degradation Pathways

    Abiotic degradation refers to the breakdown of compounds through non-biological processes, such as chemical reactions and physical forces.

    Hydrolysis (e.g., neutral hydrolysis, base-mediated elimination)

    Hydrolysis is a significant abiotic degradation pathway for chlorinated compounds in aqueous environments. Chloropropanols can undergo hydrolysis, where the carbon-chlorine bond is cleaved by water molecules. This process can occur under neutral or base-mediated conditions. For instance, 3-MCPD and other chloropropanols can form from the degradation of epichlorohydrin (B41342) in aqueous media through slow hydrolysis in the presence of chloride ions. ca.gov The formation of 3-MCPD and 1,3-DCP in food contact paper products is also linked to the hydrolysis of residual polyamide epichlorohydrin resin, a wet-strength agent. nih.govgalab.com

    Photocatalytic Breakdown

    Photocatalytic breakdown involves the degradation of compounds through the action of light in the presence of a photocatalyst. While much of the research on photocatalysis for chlorinated organic compounds focuses on substances like chlorophenols, the principle can be applied to other chlorinated hydrocarbons, including chloropropanols. Studies on the photocatalytic degradation of other chlorinated pollutants, such as 4-chlorophenol, using materials like graphitic carbon nitride-based nanocomposites under visible light irradiation, demonstrate the potential for this pathway in breaking down chlorinated organic molecules in aqueous environments. mdpi.comrsc.orgnih.gov Although specific detailed research findings on the photocatalytic breakdown of chloropropanols were not extensively found in the provided search results, the general principles of photocatalysis suggest it could be a relevant abiotic degradation pathway, particularly in sunlit surface waters in the presence of suitable natural or anthropogenic photocatalytic materials.

    Biotic Degradation Mechanisms

    Biotic degradation involves the breakdown of compounds by living organisms, primarily microorganisms.

    Microbial Biodegradation (e.g., assimilation by bacterial strains)

    Microbial biodegradation is a key process for the removal of many organic pollutants from the environment. Certain bacterial strains have demonstrated the ability to degrade chloropropanols, utilizing them as a carbon and energy source or transforming them through metabolic processes. For example, it has been proposed that 1,3-DCP can be formed through the degradation of a substance by bacteria. nih.gov Research on the biodegradation of 3-MCPD with Saccharomyces cerevisiae has shown that this yeast can transform 3-MCPD, with the degradation rate influenced by factors such as pH and the presence of a carbon source like glucose. acs.orgresearchgate.net Optimal conversion of racemic (R,S)-3-MCPD by S. cerevisiae was observed at pH 8.2 and in the presence of glucose. acs.org Studies on the biodegradation of other chlorinated compounds, such as chlorophenols, by various bacterial species like Ralstonia pickettii, Rhodococcus opacus, and Alcaligenes xylosoxidans, highlight the diverse metabolic capabilities of microorganisms in degrading halogenated hydrocarbons. nih.gov

    Data from a study on the biodegradation of 3-MCPD with Saccharomyces cerevisiae illustrates the effect of pH and substrate concentration on degradation efficiency:

    pH3-MCPD Concentration (mmol/L)Degradation after 48 h (%)
    6.22712
    7.02735
    8.22745
    8.20.0073 (µmol/L)60 (after 48h), 73 (after 72h) acs.org

    This data suggests that higher pH values within the tested range and lower initial concentrations can lead to greater biodegradation of 3-MCPD by S. cerevisiae. The presence of glucose also enhanced the degradation rate. acs.org

    Enzymatic Degradation and Transformation

    Enzymatic degradation involves the breakdown or transformation of chloropropanols by specific enzymes produced by microorganisms or other organisms. Enzymes like halohydrin dehalogenases (HHDs) and epoxide hydrolases (EHs) can play a role in the biodegradation of chloropropanols. For instance, an alternative approach for the degradation of 3-MCPD and its esters involves enzymatic conversion into glycerol (B35011) using bacterial enzymes. nih.gov Specifically, a 3-MCPD fatty acid ester can be hydrolyzed by a lipase (B570770) to yield free 3-MCPD, which is then converted to the corresponding epoxide, glycidol (B123203), by a halohydrin dehalogenase. Glycidol can finally be hydrolyzed to glycerol by an epoxide hydrolase. derpharmachemica.com This enzymatic pathway provides a potential route for the detoxification of 3-MCPD.

    Environmental Monitoring and Persistence Studies

    Environmental monitoring and persistence studies are essential for understanding the prevalence, distribution, and longevity of chloropropanols in various environmental matrices. Chloropropanols, such as 1,3-DCP, have been detected in drinking water, highlighting their presence in the environment beyond food sources. nih.gov They have also been found to migrate into foodstuffs from food contact materials like paper and cardboard treated with wet-strength agents derived from epichlorohydrin. nih.govgalab.com Continuous monitoring of dietary exposure to chloropropanols and their esters is considered necessary, particularly in areas with potentially high contamination levels. chinacdc.cn While the formation and occurrence of chloropropanols in food have been extensively studied due to health concerns, comprehensive data on their long-term persistence and distribution in various environmental compartments (soil, water bodies, air) are less readily available in the provided search results. However, the detection in drinking water and migration from packaging materials indicate their presence and potential for persistence and transport in the environment. nih.govgalab.com Analytical methods for the determination of chloropropanols in various matrices, including food and potentially environmental samples, are crucial for monitoring efforts. galab.comresearchgate.net

    Future Research Trajectories in Chloropropanol Studies

    Advancements in Understanding Complex and Novel Formation Pathways

    Understanding the precise mechanisms by which chloropropanols form in diverse food matrices is crucial for effective mitigation. While the formation of 3-MCPD in acid-hydrolyzed vegetable proteins and from the reaction of lipids and salt at high temperatures is known, the formation of other chloropropanols like 1,3-DCP and 2,3-DCP, and their esters, is less clear mdpi.comfoodstandards.gov.au. Research suggests that 1,3-DCP can form from 3-MCPD in some instances, but other formation routes are likely foodstandards.gov.au. The formation of glycidyl (B131873) esters (GEs), which can hydrolyze to glycidol (B123203) (a probable carcinogen), primarily involves mono- and diglycerides under high temperatures and acidic conditions, without necessarily requiring chloride ions mdpi.comresearchgate.net.

    Future research needs to delve into the intricate reactions occurring during various food processing methods, including less-studied techniques and complex food substrates mdpi.comnih.govresearchgate.net. This includes investigating the influence of different precursors beyond glycerol (B35011), acylglycerols, and chloride ions, such as allyl alcohol, sucralose, and carbohydrates, which have been identified as potential contributors to chloropropanol formation under heat treatment researchgate.netresearchgate.net. Further studies are needed to clarify the factors affecting this compound formation in cooking oils and other foods with complex compositions nih.gov. Understanding the stability and decomposition pathways of chloropropanols under different processing and storage conditions also remains an area for further study researchgate.net.

    Development of Simplified, Sensitive, and Specific Analytical Methods

    Accurate and efficient analytical methods are essential for monitoring this compound levels in food and assessing exposure. While gas chromatography-mass spectrometry (GC-MS/MS) and liquid chromatography-mass spectrophotometry (LC-MS/MS) are commonly used, they often involve complex and time-consuming sample preparation techniques, such as derivatization mdpi.comnih.govresearchgate.net. The development of simpler, more sensitive, and highly specific analytical methods is a key focus for future research mdpi.com.

    Efforts are directed towards developing easier-to-use sample preparation techniques and detection methods that enhance both sensitivity and specificity, particularly for less-studied chloropropanols like 1,3-DCP and 2,3-DCP mdpi.com. Modern extraction techniques, such as solid-phase microextraction, magnetic solid-phase extraction, pressurized liquid extraction, and dispersive liquid-liquid microextraction, combined with derivatization, are being explored to shorten and simplify the analytical procedure researchgate.net. Instrumental advancements are expected to significantly contribute to these developments researchgate.net. Electrochemical methods, utilizing enhanced sensors, and optical methods, such as fluorescence-based assays, are also being investigated for their potential in providing rapid and sensitive detection of chloropropanols nih.govrsc.org.

    Exploration of Innovative and Sustainable Mitigation Technologies

    Reducing the formation and presence of chloropropanols in food products is a critical goal. Current mitigation strategies often involve optimizing processing conditions, such as reducing temperature and time, controlling pH, and minimizing the presence of precursors like salt and certain lipids mdpi.comftb.com.hr. However, there is a need for more innovative and sustainable technologies.

    Future research will focus on identifying safer processing technologies that minimize the formation of these contaminants mdpi.com. This could involve exploring novel enzyme treatments or alternative food processing methods that avoid high temperatures and excessive use of salts mdpi.com. Adsorption techniques using materials like activated clay and magnesium silicate (B1173343) have shown promise in reducing this compound ester content in oils, but further research is needed to understand the impact of adsorbent properties on efficiency researchgate.net. The pursuit of more efficient and economical ways to eliminate chloropropanols from food products without introducing secondary pollutants is a key area for future studies researchgate.net. Research into sustainable food processing techniques, including those focused on water and energy saving, and the revalorization of by-products and biowaste, may also contribute to mitigating this compound formation researchgate.netnih.gov.

    Characterization of Emerging Sources and Occurrence in Underexplored Food Systems

    While the occurrence of chloropropanols in foods like hydrolyzed vegetable proteins, soy sauce, and refined vegetable oils is well-documented, their presence in other food systems requires further investigation mdpi.comfoodstandards.gov.auderpharmachemica.com. Emerging sources and the occurrence of chloropropanols in underexplored food matrices are important areas for future research to gain a comprehensive understanding of dietary exposure.

    Studies have identified chloropropanols in food contact paper products, originating from chemicals used in their production sgs.com. This highlights the need to characterize the occurrence of chloropropanols in packaging materials and assess potential migration into food. Furthermore, the presence of this compound derivatives in a wider range of foodstuffs beyond traditionally recognized sources needs to be systematically investigated mdpi.com. This includes exploring their occurrence in various processed foods, as well as in less-studied food categories and ingredients.

    Application of Computational Modeling and Predictive Analytics in this compound Research

    Computational modeling and predictive analytics offer powerful tools to complement experimental studies in this compound research. These approaches can be used to simulate complex chemical reactions, predict the formation pathways of chloropropanols under different conditions, and model their behavior in various food matrices researchgate.netnih.gov.

    Future research can leverage computational modeling to gain a deeper understanding of the kinetics and thermodynamics of this compound formation, helping to identify critical parameters that influence their generation during processing researchgate.net. Predictive analytics can be applied to large datasets of food composition and processing parameters to identify high-risk foods and predict potential this compound levels. This can aid in targeted monitoring and the development of preventative strategies. Computational studies can also assist in designing novel mitigation techniques by simulating the effectiveness of different approaches before experimental validation. Applying these computational tools can accelerate the pace of discovery and provide valuable insights into the complex challenges associated with chloropropanols in food.

    Q & A

    Q. What are the most reliable analytical methods for detecting chloropropanols in complex matrices like food or biological samples?

    Methodological Answer: Chloropropanols require derivatization due to low volatility and molecular weight. Gas chromatography-mass spectrometry (GC-MS) is widely used, achieving limits of detection (LODs) below 3–5 μg/kg . For enhanced sensitivity, HPLC-FLD with pre-oxidation and fluorescence derivatization (e.g., adenine derivatization) reduces LODs to 0.36 ng/mL, bypassing complex extraction steps . Solid-phase extraction (SPE) coupled with GC-MS is validated for chloropropanol esters in lipid-rich matrices, ensuring specificity via column cleanup .

    Q. How should researchers optimize sample preparation to minimize matrix interference in this compound analysis?

    Methodological Answer: Matrix interference in lipid-rich samples (e.g., vegetable oils) is mitigated through SPE using silica gel or Florisil columns to isolate this compound esters . For aqueous matrices, liquid-liquid extraction (LLE) with ethyl acetate or hexane effectively separates chloropropanols. Derivatization reagents like phenylboronic acid (PBA) or heptafluorobutyrylimidazole (HFBI) enhance volatility and reduce GC column interactions . Validate recovery rates (85–110%) using spiked samples to confirm method robustness .

    Q. What are the primary sources of this compound contamination in laboratory or industrial settings?

    Methodological Answer: Chloropropanols form during high-temperature processes involving chlorinated compounds, such as:

    • Food processing : Lipid-rich foods exposed to chloride ions and heat (e.g., refined vegetable oils) .
    • Chemical synthesis : Epichlorohydrin reactions in pharmaceutical intermediates (e.g., betaxolol synthesis) .
    • Textile/leather preservation : Chlorophenol degradation in natural materials .
      Proactive mitigation involves replacing chloride-containing reagents and optimizing reaction conditions (e.g., pH, temperature) .

    Advanced Research Questions

    Q. How do fragmentation patterns in Q-Orbitrap-HRMS aid in identifying this compound diesters?

    Methodological Answer: this compound diesters fragment via neutral loss of fatty acids or ketoacids, generating diagnostic ions like [RCH₂COOH + H]⁺ and [RCH=CO + H]⁺. High-resolution mass spectrometry (HRMS) at >70,000 resolution (m/z 200) enables precise elemental composition analysis. For example, [*g-H₂O]⁺ fragments confirm ester bond cleavage, critical for structural elucidation . Researchers should compare fragmentation libraries and simulate spectra using software like Compound Discoverer to validate unknowns .

    Q. How can contradictions in this compound toxicity data (e.g., genotoxicity) be resolved experimentally?

    Methodological Answer: Discrepancies between in vitro and in vivo studies (e.g., Drosophila melanogaster wing spot tests showing no genotoxicity ) may stem from metabolic activation differences. To resolve this:

    • Use human hepatocyte models to assess metabolic conversion of chloropropanols to reactive intermediates.
    • Apply dose-response analyses across species, considering bioaccumulation factors.
    • Validate findings via OECD-compliant assays (e.g., Ames test, micronucleus assay) with standardized protocols .

    Q. What strategies improve the sensitivity of electrochemical detection methods for chloropropanols?

    Methodological Answer: Electrochemical sensors benefit from nanomaterial-modified electrodes (e.g., graphene oxide or gold nanoparticles) to enhance surface area and electron transfer. Molecularly imprinted polymers (MIPs) tailored to this compound structures improve selectivity. Calibrate sensors using standard addition methods in buffer solutions to account for matrix effects .

    Q. How can researchers design experiments to assess this compound ester metabolism in mammalian systems?

    Methodological Answer:

    • In vitro : Incubate this compound esters with pancreatic lipase or esterase to simulate hydrolysis, followed by LC-MS/MS quantification of free chloropropanols .
    • In vivo : Administer deuterium-labeled esters to rodent models, tracking metabolites in urine/plasma via stable isotope dilution analysis (SIDA) .
    • Toxicokinetic modeling : Use physiologically based pharmacokinetic (PBPK) models to predict tissue-specific exposure .

    Q. What computational approaches predict this compound interactions with biological targets?

    Methodological Answer:

    • Molecular docking : Simulate binding affinity to receptors like PPAR-γ or cytochrome P450 enzymes using AutoDock Vina.
    • QSAR modeling : Develop quantitative structure-activity relationship models with descriptors like logP and polar surface area to predict toxicity .
    • Validate predictions with wet-lab assays (e.g., enzyme inhibition studies) .

    Data Analysis & Experimental Design

    Q. How should researchers address low recovery rates in this compound extraction protocols?

    Methodological Answer:

    • Optimize solvent polarity (e.g., acetone:hexane mixtures for non-polar matrices).
    • Incorporate internal standards (e.g., ¹³C-labeled 3-MCPD) to correct for losses .
    • Evaluate homogenization time and temperature to prevent analyte degradation .

    Q. What statistical methods are appropriate for analyzing this compound exposure data in cohort studies?

    Methodological Answer:

    • Apply multivariate regression to adjust for confounders (e.g., diet, age).
    • Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions.
    • Conduct power analysis pre-study to determine sample size requirements .

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